

# Technical Profile: 2-(Methylamino)-2-phenylacetic Acid

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## Compound of Interest

Compound Name:	2-(Methylamino)-2-phenylacetic acid
CAS No.:	74641-60-4
Cat. No.:	B554870

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## Metabolic Origins, Pharmacological Relevance, and Analytical Characterization

### Executive Summary

**2-(Methylamino)-2-phenylacetic acid** (CAS: 74641-60-4) is a non-proteinogenic

-amino acid derivative. Structurally, it is the N-methylated analog of phenylglycine.<sup>[1]</sup> Unlike its parent compound phenylacetic acid (a common metabolite of 2-phenylethylamine), this specific N-methylated amino acid is primarily encountered in three contexts:

- **Synthetic Building Block:** A key intermediate in the synthesis of peptidomimetics and -lactam antibiotics.
- **Experimental Metabolite:** A degradation product of N-methyl-phenylglycine-containing peptides or specific experimental antitumor agents.

- Microbial Biosynthesis: Related to the non-ribosomal peptide synthesis (NRPS) pathways in *Streptomyces* species (e.g., pristinamycin production).

This guide details the physicochemical properties, theoretical metabolic pathways, and validated analytical protocols for its detection in biological matrices.

## Chemical Identity & Physicochemical Properties[2]

Property	Specification
IUPAC Name	2-(Methylamino)-2-phenylacetic acid
Synonyms	N-Methyl-2-phenylglycine; -(Methylamino)phenylacetic acid
Molecular Formula	C H NO
Molecular Weight	165.19 g/mol
Monoisotopic Mass	165.0790
pKa (Predicted)	Carboxyl: ~2.1
Solubility	Soluble in water (zwitterionic form), methanol; sparingly soluble in non-polar solvents.
Chirality	Contains one chiral center ( -carbon). Exists as (R)- and (S)- enantiomers.[2]

## Metabolic & Biosynthetic Context

While not a major endogenous metabolite in humans (unlike phenylacetic acid), **2-(Methylamino)-2-phenylacetic acid** appears in specific biological windows.

### 3.1. Theoretical Metabolic Pathway (Degradation)

In drug development, this compound often arises from the hydrolysis of peptides or prodrugs containing the N-methyl-phenylglycine moiety. Its metabolic stability is higher than natural amino acids due to N-methylation, which hinders enzymatic cleavage by standard proteases.[1]

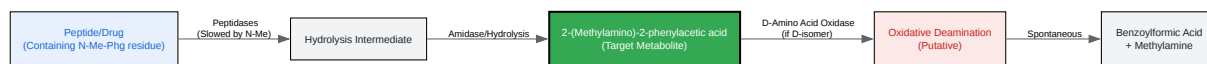


Figure 1: Putative metabolic generation and degradation pathway.

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[3]

## 3.2. Biological Activity[4][5]

- **Tumor Growth Impairment:** Early research (1959) identified this compound as an "unnatural amino acid" capable of interfering with protein metabolism in rapidly proliferating tissues, specifically showing activity against Novikoff hepatoma in rat models.
- **Glutamate Receptor Modulation:** Derivatives of phenylglycine are often investigated as antagonists for metabotropic glutamate receptors (mGluRs), making this metabolite a marker of interest in neuropharmacology studies.

## Analytical Methodology

Reliable detection requires distinguishing this compound from its non-methylated parent (phenylglycine) and isobaric interferences.

### 4.1. LC-MS/MS Protocol (Recommended)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry offers the sensitivity required for trace metabolite analysis. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is preferred due to the polar, zwitterionic nature of the analyte.

- **Column:** HILIC Amide or PFP (Pentafluorophenyl) column (2.1 x 100 mm, 1.7  $\mu$ m).
- **Mobile Phase A:** 10 mM Ammonium Formate in Water (pH 3.0).

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transition Table:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Structural Origin
166.1 [M+H]	120.1	20	Loss of HCOOH (Imine cation formation)
166.1 [M+H]	135.1	15	Loss of Methylamine (CH NH )
166.1 [M+H]	77.0	35	Phenyl ring fragment

## 4.2. GC-MS Derivatization Protocol

Rationale: Without derivatization, the amphoteric nature of the amino acid leads to poor peak shape. Methyl esterification or Silylation (TMS) is required.

Protocol (Methyl Esterification):

- Dry Down: Evaporate 50  $\mu$ L of biological sample extract to dryness under N<sub>2</sub>.
- Reagent: Add 100  $\mu$ L of 3N HCl in Methanol.
- Incubation: Heat at 60°C for 45 minutes.
- Extraction: Evaporate, reconstitute in ethyl acetate.
- Detection: Monitor m/z 120 (Base peak) and 179 (Molecular ion of methyl ester).

## Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for extracting and quantifying this metabolite from plasma or cell culture media.

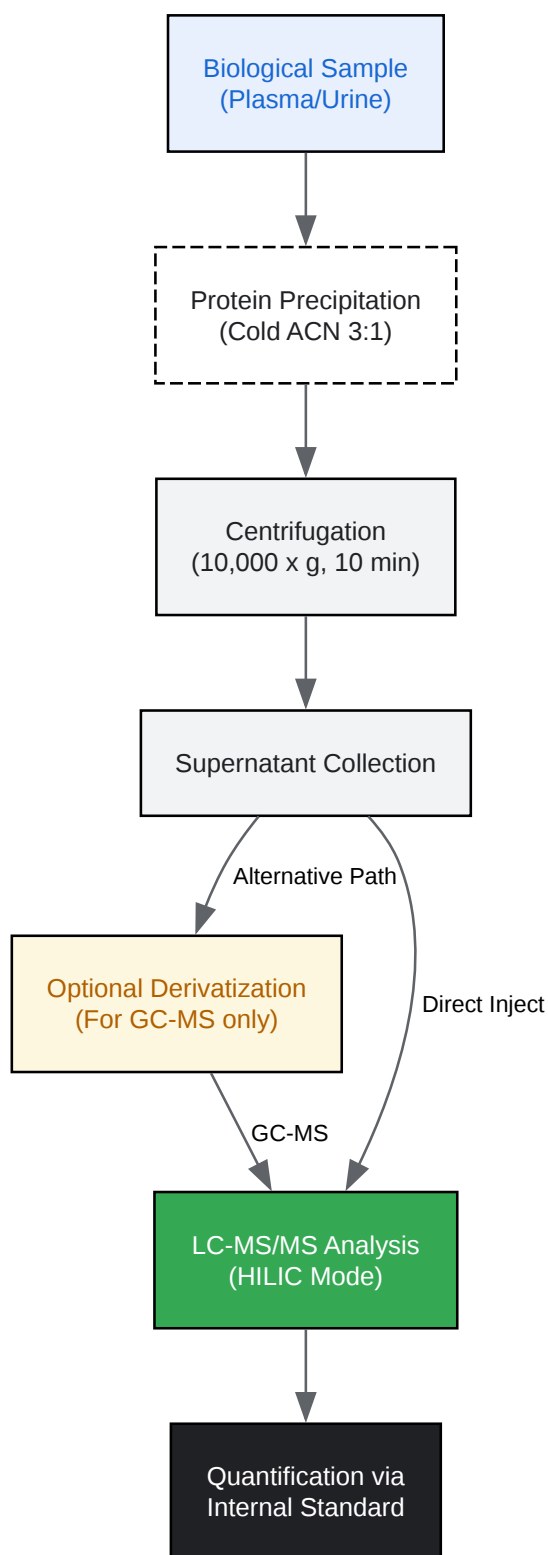


Figure 2: Analytical workflow for extraction and quantification.

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## Synthesis & Standards (For Research Use)

To validate this metabolite, researchers often require a synthetic standard.

- Strecker Synthesis: Reaction of benzaldehyde, methylamine, and cyanide followed by hydrolysis.
- Reductive Amination: Reaction of phenylglyoxylic acid with methylamine and a reducing agent (NaBH<sub>4</sub>).

Safety Note: This compound is a skin and eye irritant. Handle with standard PPE.<sup>[1]</sup>

## References

- Metabolic Precursors to Amphetamine and Methamphetamine. *Forensic Science Review*, 1993.<sup>[6]</sup> [Link](#)
  - Context: Establishes the landscape of N-substituted phenethylamine metabolites, distinguishing them
- Impairment of Tumor Growth by Unnatural Amino Acids. *Canadian Journal of Biochemistry and Physiology*, 1959.<sup>[7]</sup> [Link](#)
  - Context: Primary source for the biological activity of **2-(methylamino)-2-phenylacetic acid** in tumor models.
- Biosynthetic pathway of phenylglycine and dihydroxyphenylglycine. *ResearchGate* (Review of *Streptomyces* pathways). [Link](#)
  - Context: Details the microbial origin of phenylglycine deriv
- HMDB: 2-Phenylglycine Metabolite Report. *Human Metabolome Database*. [Link](#)
  - Context: Provides baseline data for the non-methyl

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- To cite this document: BenchChem. [Technical Profile: 2-(Methylamino)-2-phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554870/docs#technical-profile-2-methylamino-2-phenylacetic-acid\]](https://www.benchchem.com/product/b554870/docs#technical-profile-2-methylamino-2-phenylacetic-acid)

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